
4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran derivatives are a class of compounds that are ubiquitous in nature . They are found in many natural products and synthetic materials with a wide range of biological and pharmacological applications . Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(3-aminobenzofuran-2-yl)-coumarines, has been reported . The alkylation of salicylonitrile by 4-bromomethylcoumarin in acetone in the presence of potassium carbonate at room temperature leads to 4-(2-cyanophenoxymethoxy)coumarins, which are converted upon heating in ethanol at reflux in the presence of potassium carbonate into 4-(3-amino-2-benzofuranyl)coumarins .Molecular Structure Analysis
Benzofuran is a fundamental structural unit in a variety of biologically active natural products as well as synthetic materials . Coumarin derivatives containing a benzofuran ring possess anti-inflammatory, hypotensive, and analgesic action .Chemical Reactions Analysis
The chemical behavior of similar compounds has been studied . For instance, 4-Dicyanomethylene-2-phenyl-4H-1-benzopyran reacts with primary amines under mild conditions to give 4-imino-3-alkyl-5-alkylimino-2-phenyl-3,4-dihydro-5H-1benzopyrano[3,4-c]-pyridine .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
The study by Hasanvand et al. (2022) explored novel 3-aminobenzofuran derivatives, including our compound of interest, as multifunctional agents for Alzheimer’s disease treatment . Specifically, these derivatives were designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compound 5f, containing a 2-fluorobenzyl moiety, demonstrated the best inhibitory activity. Additionally, it showed activity against AChE-induced Aβ-aggregation and exhibited potential neuroprotective effects in cell-based assays.
Synthetic Methodology
The synthesis of 3-aminobenzofuran derivatives involves interesting chemistry. The cyclization reaction of compound 3 yields 4-(3-aminobenzofuran-2-yl) pyridine, a key intermediate in the preparation of our compound . Investigating alternative synthetic routes and optimizing yields could enhance its accessibility for further research.
Mecanismo De Acción
Target of Action
The primary targets of 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system, where they catalyze the breakdown of acetylcholine, a neurotransmitter. Inhibition of these enzymes can increase the level of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . In particular, compound 5f, a derivative of the parent compound, showed the best inhibitory activity and exhibited mixed-type inhibition on AChE . This means that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the rate of reaction.
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway in the nervous system . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance cholinergic transmission, which is beneficial in conditions characterized by a decline in acetylcholine levels, such as Alzheimer’s disease .
Result of Action
The primary result of the action of 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is the inhibition of AChE and BuChE, leading to increased levels of acetylcholine in the brain . This can help improve cognitive function in conditions like Alzheimer’s disease. Furthermore, this compound showed activity on self- and AChE-induced Aβ-aggregation, which is a key feature of Alzheimer’s disease .
Direcciones Futuras
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one” and similar compounds could have potential applications in drug discovery and development .
Propiedades
IUPAC Name |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-9-6-15-11(7-13(9)19)12(8-16(21)22-15)18-17(20)10-4-2-3-5-14(10)23-18/h2-8H,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVHTANBTOUCPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)
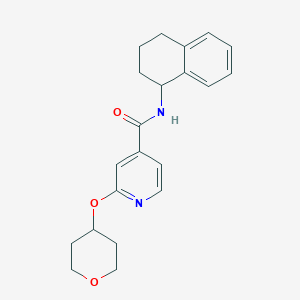
![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2360389.png)
![2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one](/img/structure/B2360391.png)
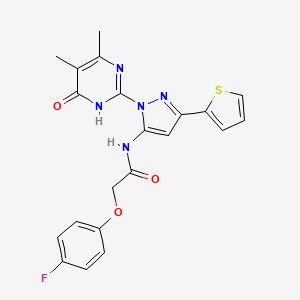

![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)
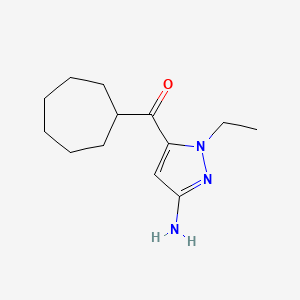
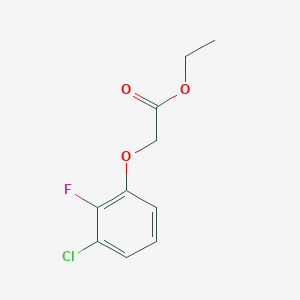

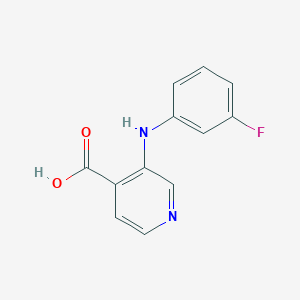
![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2360403.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate](/img/structure/B2360405.png)
